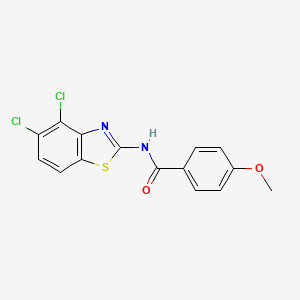

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry and drug development.

Aplicaciones Científicas De Investigación

Enhancement of COX-2 Inhibitor Selectivity

A study by Hashimoto et al. (2002) highlights the synthesis and evaluation of benzenesulfonamide derivatives for their ability to inhibit COX-2 and COX-1 enzymes. The introduction of a fluorine atom was found to preserve COX-2 potency and notably increase COX1/COX-2 selectivity. This work led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, which is under clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment (Hashimoto et al., 2002).

Development of Fluorescent Molecular Probes

Diwu et al. (1997) prepared 2,5-Diphenyloxazoles as new fluorescent solvatochromic dyes, demonstrating strong solvent-dependent fluorescence correlated with solvent polarity. These compounds, featuring a "push-pull" electron transfer system, are utilized to develop ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Quantum Mechanical Studies for Light Harvesting

Mary et al. (2019) conducted quantum mechanical studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, demonstrating their potential in developing novel inhibitor molecules of Topoisomerase II enzyme and applications in new Dye-Sensitized Solar Cells (DSSCs) (Mary et al., 2019).

Synthesis and Antimicrobial Activity

Research by Desai et al. (2013) explored the synthesis of 5-arylidene derivatives bearing a fluorine atom in the benzoyl group, showing enhanced antimicrobial activity. The study underscores the critical role of the fluorine atom in augmenting the antimicrobial properties of these compounds (Desai et al., 2013).

Inhibitory Effects on Carbonic Anhydrase Isozymes

Alafeefy et al. (2015) investigated benzenesulfonamides incorporating various moieties as inhibitors of human carbonic anhydrases, showing low nanomolar activity against hCA II and significant inhibition against CA IX and XII. These findings suggest potential applications in managing conditions associated with dysregulated carbonic anhydrase activity (Alafeefy et al., 2015).

Propiedades

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O4S2/c26-19-11-13-20(14-12-19)34(31,32)16-15-21(29)27-25-28-22(17-7-3-1-4-8-17)24(33-25)23(30)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPFUYDABRBLEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine](/img/structure/B2585085.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride](/img/structure/B2585090.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585091.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2585092.png)

![Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2585097.png)

![Ethyl 4-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2585099.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2585101.png)

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2585105.png)